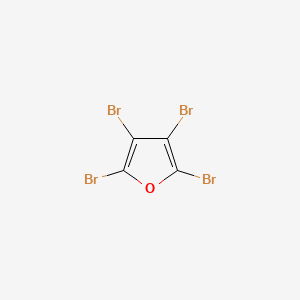![molecular formula C18H17O4- B14675228 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate CAS No. 33533-61-8](/img/structure/B14675228.png)
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes an ethylphenyl group and a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate typically involves the esterification of 4-ethylphenol with benzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized and purified to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 4-ethylphenol and benzoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a suitable base.
Major Products Formed
Hydrolysis: 4-Ethylphenol and benzoic acid.
Reduction: 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzyl alcohol.
Substitution: Various substituted benzoates depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites, which can then exert their effects on various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethylphenyl benzoate
- 4-Ethylphenyl acetate
- 4-Ethylphenyl propionate
Uniqueness
4-{[1-(4-Ethylphenyl)ethoxy]carbonyl}benzoate is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the ethylphenyl group and the benzoate ester makes it particularly suitable for certain applications, such as in the synthesis of complex organic molecules and in the formulation of fragrances and flavorings
Eigenschaften
CAS-Nummer |
33533-61-8 |
|---|---|
Molekularformel |
C18H17O4- |
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
4-[1-(4-ethylphenyl)ethoxycarbonyl]benzoate |
InChI |
InChI=1S/C18H18O4/c1-3-13-4-6-14(7-5-13)12(2)22-18(21)16-10-8-15(9-11-16)17(19)20/h4-12H,3H2,1-2H3,(H,19,20)/p-1 |
InChI-Schlüssel |
FPODIHDTQFYWLT-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(C)OC(=O)C2=CC=C(C=C2)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)
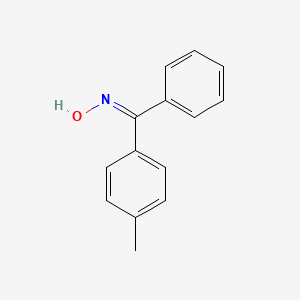


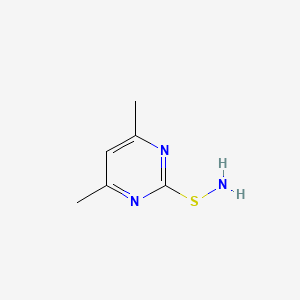
![1-Methylspiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14675178.png)
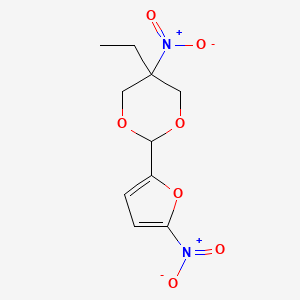
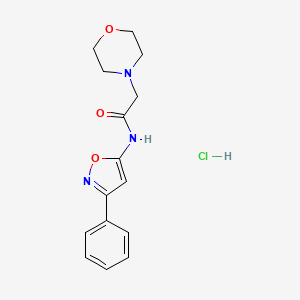
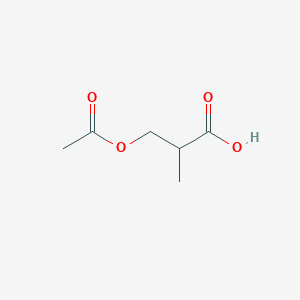

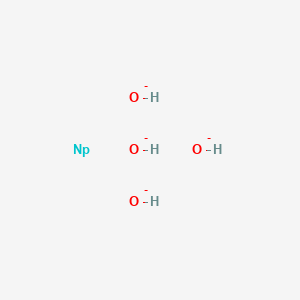
![7-(Chloromethyl)-3-methoxy-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14675211.png)
